molecular formula C7H6BrNO B1593675 2-Bromo-1-(pyridin-4-yl)ethanone CAS No. 6221-13-2

2-Bromo-1-(pyridin-4-yl)ethanone

Cat. No. B1593675
Key on ui cas rn: 6221-13-2
M. Wt: 200.03 g/mol
InChI Key: NAFCUKZZHZYPKB-UHFFFAOYSA-N
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Patent
US07056917B2

Procedure details

4-Acetylpyridine (3.62 g, 29.9 mmol) was added with acetic acid (30 ml) and 47% hydrobromic acid (5.3 ml) at room temperature, subsequently added dropwise with bromine (1.6 ml in total) four times at an interval of 5 minutes, stirred at room temperature for 2 hours and 30 minutes. The mixture was further added with bromine (1.6 ml), and stirred at room temperature for 20 hours. The reaction solution was filtered, and the resulting crystals were washed with diethyl ether and dried to obtain 12.43 g of the title compound as a salt of hydrogen bromide in the form of orange crystals without purification.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[BrH:10].BrBr>C(O)(=O)C>[Br:10][CH2:2][C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
3.62 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
Quantity
5.3 mL
Type
reactant
Smiles
Br
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
WASH
Type
WASH
Details
the resulting crystals were washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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